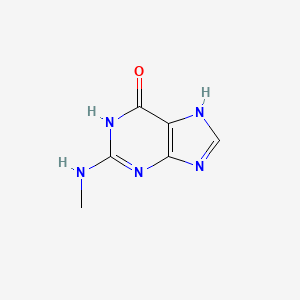

N2-Methylguanine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N2-methylguanine and its analogs can be achieved through various chemical pathways. For example, the synthesis of N-aminoguanines, closely related structures, involves starting with guanine derivatives like deoxyguanosine or O6-methylguanine and utilizing reagents such as hydroxylamine-O-sulfonic acid (Kohda et al., 1989). Another approach for synthesizing methylguanine derivatives involves controlled methylation of guanine nucleotides, highlighting the chemical reactions required to achieve specific methylations (Wilhelm & Ludlum, 1966).

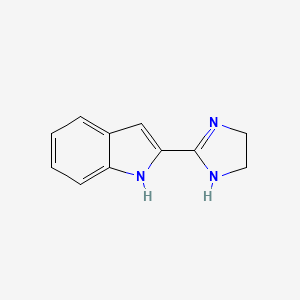

Molecular Structure Analysis

The molecular structure of N2-methylguanine influences its interactions within DNA. Studies on various methylguanine derivatives, such as O6-methylguanine and 7-methylguanine, demonstrate how methylation affects DNA's structural dynamics and stability. For instance, O6-methylguanine exhibits unique syn and anti conformations that can disrupt normal base pairing and potentially lead to mutagenesis (Loechier, 1991). These structural considerations are crucial for understanding the biological implications of N2-methylguanine.

Chemical Reactions and Properties

Methylated guanines, including N2-methylguanine, participate in various chemical reactions that can influence genetic information processing. For example, the presence of methylated guanines has been shown to affect the template activity for polypeptide synthesis in vitro, indicating that these modifications can significantly impact DNA's functional roles (Wilhelm & Ludlum, 1966).

Physical Properties Analysis

The physical properties of N2-methylguanine, such as stability and reactivity, are influenced by its molecular structure. Studies on similar compounds demonstrate that methylated guanines can exhibit different stabilities and reactivities depending on their specific modifications and the surrounding chemical environment. For instance, the stability of Z-DNA structures can be affected by the incorporation of methylated guanine derivatives (Sugiyama et al., 1996).

Chemical Properties Analysis

The chemical properties of N2-methylguanine, including its reactivity and interactions with other molecules, play a significant role in its biological functions. The methylation of guanine bases, such as the formation of O6-methylguanine, has been studied in the context of chemical carcinogenesis, where the accumulation of methylated guanine in DNA has been linked to the induction of tumors (Margison & Kleihues, 1975).

Wissenschaftliche Forschungsanwendungen

Application in RNA Duplexes and GNRA Tetraloops

- Scientific Field : Molecular Biology

- Summary of the Application : N2-Methylguanosine (m2G) is a modified nucleotide found in a wide variety of RNAs. It has been studied for its role in modulating the stability of RNA structures .

- Methods of Application : The study involved determining the thermodynamic consequences of substituting m2G for G in G-C Watson-Crick pairs and G·U wobble pairs within RNA duplexes .

- Results or Outcomes : The m2G substitution was found to be iso-energetic with G in all cases, except for an internal m2G·U pair, where it had a modest stabilizing effect .

Application in Cell Proliferation, Protein Translation, and Pre-mRNA Splicing

- Scientific Field : Cell Biology

- Summary of the Application : N2-methylguanosine modifications on human tRNAs and snRNA U6 have been found to be important for cell proliferation, protein translation, and pre-mRNA splicing .

- Methods of Application : The study involved investigating the interaction network of human TRMT112 in intact cells and identifying three poorly characterized putative MTases (TRMT11, THUMPD3, and THUMPD2) as direct partners .

- Results or Outcomes : The study demonstrated that these three proteins are active N2-methylguanosine (m2G) MTases and that TRMT11 and THUMPD3 methylate positions 10 and 6 of tRNAs, respectively .

Application in Ribosomal RNA

- Scientific Field : Ribosomal Biology

- Summary of the Application : N2-methylguanosine is present in bacterial rRNA in the ribosome .

- Methods of Application : The study involved the investigation of ribosomal RNA guanine-(N2)-methyltransferases .

- Results or Outcomes : The study found that RsmC (YjjT) methylates G1207 of the 16S rRNA .

Application in Guanine Riboswitch

- Scientific Field : Biochemistry

- Summary of the Application : N2-Methylguanosine has been found to significantly disrupt the ligand binding pocket of the guanine riboswitch . Riboswitches are important model systems for the development of approaches to search for RNA-targeting therapeutics .

- Methods of Application : The study involved an integrated structural and functional analysis of representative guanine derivatives with modifications at the C8, C6, and C2 positions .

- Results or Outcomes : Surprisingly, C2-modified guanines such as N2-acetylguanine completely disrupt a key Watson–Crick pairing interaction between the ligand and RNA . These compounds, which also modulate transcriptional termination as efficiently as guanine, open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .

Application in Post-Transcriptional Modifications

- Scientific Field : Molecular Biology

- Summary of the Application : N2-Methylguanosine modifications in non-coding RNAs, such as tRNAs and snRNAs, represent an important layer of gene expression regulation through their ability to fine-tune mRNA maturation and translation .

- Methods of Application : The study involved investigating the interaction network of human TRMT112 in intact cells and identifying three poorly characterized putative MTases (TRMT11, THUMPD3, and THUMPD2) as direct partners .

- Results or Outcomes : The study demonstrated that these three proteins are active N2-methylguanosine (m2G) MTases and that TRMT11 and THUMPD3 methylate positions 10 and 6 of tRNAs, respectively .

Application in Ribosomal RNA

- Scientific Field : Ribosomal Biology

- Summary of the Application : N2-Methylguanosine is present in bacterial rRNA in the ribosome .

- Methods of Application : The study involved the investigation of ribosomal RNA guanine-(N2)-methyltransferases .

- Results or Outcomes : The study found that RsmC (YjjT) methylates G1207 of the 16S rRNA .

Zukünftige Richtungen

To discover additional biological functions of m2G, it is necessary to develop time-saving and labor-saving calculation tools to identify m2G . These compounds, which also modulate transcriptional termination as efficiently as guanine, open up a significant new chemical space of guanine modifications in the search for antimicrobial agents that target purine riboswitches .

Eigenschaften

IUPAC Name |

2-(methylamino)-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-7-6-10-4-3(5(12)11-6)8-2-9-4/h2H,1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSSKEDGVONRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143124 | |

| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | 6-Hydroxy-2-methylaminopurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N2-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

N2-Methylguanine | |

CAS RN |

10030-78-1 | |

| Record name | N2-Methylguanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-methylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-Methylguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Purin-6-one, 1,7-dihydro-2-(methylamino)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-Methylguanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006040 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.